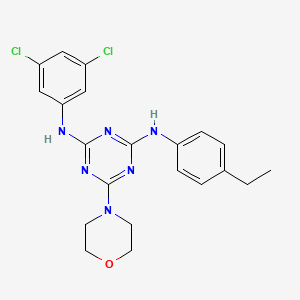

N2-(3,5-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

This compound is a 1,3,5-triazine derivative with substitutions at the 2, 4, and 6 positions. The 2-position features a 3,5-dichlorophenyl group, the 4-position an N4-(4-ethylphenyl) moiety, and the 6-position a morpholin-4-yl group. The triazine core is known for its versatility in medicinal chemistry and materials science due to its planar structure and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

2-N-(3,5-dichlorophenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N6O/c1-2-14-3-5-17(6-4-14)24-19-26-20(25-18-12-15(22)11-16(23)13-18)28-21(27-19)29-7-9-30-10-8-29/h3-6,11-13H,2,7-10H2,1H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQLSNRDWBUOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3,5-dichloroaniline and 4-ethylphenylamine with cyanuric chloride can lead to the formation of the desired triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N2-(3,5-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The triazine ring and the substituents can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.

Substitution: Halogens, alkylating agents; reactions may require catalysts or specific pH conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

N2-(3,5-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism by which N2-(3,5-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazine ring and the substituents can form hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and related analogs:

Physicochemical Properties

- Crystallinity : The morpholine-containing analog in crystallizes in an orthorhombic system (Pnna) with a melting point of 371–372 K, while the target compound’s bulkier substituents may reduce crystallinity, favoring amorphous forms .

- Solubility : Morpholine improves aqueous solubility compared to methylsulfanyl or chloro groups in other derivatives .

- Thermal Stability: The dichlorophenyl group may enhance thermal stability relative to non-halogenated analogs, as seen in halogenated triazines used as flame retardants .

Biological Activity

N2-(3,5-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. The structural features of this compound suggest that it may interact with various biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 445.3 g/mol. The compound features a triazine ring substituted with dichlorophenyl and ethylphenyl groups, as well as a morpholine moiety. These substitutions are pivotal for its biological activity.

The biological activity of triazine derivatives often involves their interaction with specific biochemical pathways. For instance:

- Inhibition of Enzymes : Triazine compounds have been shown to inhibit various enzymes involved in cancer cell proliferation. Similar compounds have demonstrated the ability to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in regulating cell growth and survival .

- Antiproliferative Activity : Studies indicate that triazine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Anticancer Effects

Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. The following table summarizes the observed IC50 values for different cell types:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 1.25 | |

| A549 (Lung) | 0.20 | |

| HeLa (Cervical) | 1.03 | |

| HepG2 (Liver) | 12.21 |

These findings suggest that the compound has potent anticancer activity, particularly against breast and lung cancer cells.

Mechanistic Insights

The mechanism through which this compound exerts its effects may involve:

- Disruption of Cell Cycle : Similar triazine derivatives have been reported to induce apoptosis in cancer cells by modulating key proteins involved in the cell cycle.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in malignant cells .

Case Studies

Several case studies highlight the biological activity of triazines:

- In Vivo Studies : Animal models treated with triazine derivatives demonstrated reduced tumor growth compared to control groups. Specific attention was given to the modulation of signaling pathways related to apoptosis and proliferation.

- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics enhances therapeutic efficacy while minimizing side effects.

Q & A

Q. What are the recommended synthetic routes for N2-(3,5-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on a triazine core. A typical approach involves:

Core Formation : React cyanoguanidine with substituted aryl amines under microwave-assisted conditions to form the triazine backbone .

Substituent Introduction : Introduce morpholino and dichlorophenyl/ethylphenyl groups via sequential nucleophilic substitutions. Use polar solvents (e.g., DMF) at 80–100°C for optimal reactivity .

Key Conditions :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| 1 | Microwave, 150°C, 30 min | 60–70% |

| 2 | Morpholine, DMF, 80°C, 12 h | 50–65% |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect peaks for aromatic protons (δ 6.5–8.0 ppm), ethylphenyl CH3 (δ 1.2–1.4 ppm), and morpholine CH2 (δ 3.5–3.8 ppm) .

- ¹³C NMR : Triazine carbons appear at δ 160–170 ppm; morpholine carbons at δ 45–70 ppm .

- IR : Look for N-H stretching (3285 cm⁻¹) and triazine ring vibrations (1550–1450 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C21H20Cl2N6O).

Advanced Research Questions

Q. What experimental strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DMF with DMSO to enhance solubility of aromatic amines, improving reaction efficiency .

- Catalysis : Use Pd/C or CuI to accelerate aryl-amine coupling steps, reducing reaction time by 30–40% .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. How does the morpholino group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : The morpholino group increases logP by ~1.5 units compared to non-morpholino analogs, enhancing membrane permeability .

- Metabolic Stability : Morpholino reduces CYP450-mediated oxidation, as shown in liver microsome assays (t½ > 120 min vs. 40 min for non-morpholino derivatives) .

- Solubility : Aqueous solubility decreases (~0.5 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or PEG .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, fixed incubation time of 48 h) to minimize variability .

- Structural Verification : Confirm batch purity via HPLC-MS; impurities >2% can skew IC50 values .

- Target Validation : Use CRISPR-knockout models to confirm specificity for hypothesized targets (e.g., kinase inhibition) .

Q. How can computational modeling predict binding affinity to target enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key interactions include H-bonding with morpholino O and triazine N atoms .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Metrics include RMSD (<2 Å) and binding free energy (ΔG < −8 kcal/mol) .

- QSAR Models : Train models on triazine derivatives to correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.